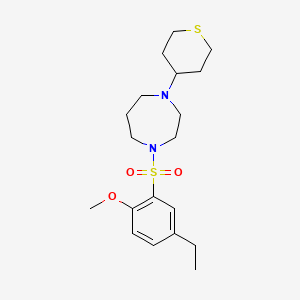

1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane

Description

1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane is a diazepane derivative characterized by a 1,4-diazepane core substituted with a 5-ethyl-2-methoxybenzenesulfonyl group and a thian-4-yl moiety. The benzenesulfonyl group contributes electron-withdrawing properties, while the ethyl and methoxy substituents may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3S2/c1-3-16-5-6-18(24-2)19(15-16)26(22,23)21-10-4-9-20(11-12-21)17-7-13-25-14-8-17/h5-6,15,17H,3-4,7-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQLEDULTOSLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring substituted with a thian group and a sulfonyl moiety. The structural formula can be represented as follows:

where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.

Research indicates that this compound may act through multiple pathways:

- Inhibition of Enzymatic Activity : It has shown potential in inhibiting certain enzymes related to neurotransmitter metabolism, which could influence mood and cognitive functions.

- Interaction with Receptors : The compound may bind to various receptors in the central nervous system (CNS), modulating neurotransmitter release and activity.

Biological Activity Overview

The biological activities of 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane can be summarized as follows:

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Potential mood enhancement | |

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers |

Antidepressant Activity

A study investigated the antidepressant effects of various diazepane derivatives, including the compound . Results indicated a significant reduction in depressive behaviors in animal models when administered at specific dosages. The mechanism was attributed to increased serotonin levels in the brain.

Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited notable antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

Research focusing on anti-inflammatory properties revealed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines in cell cultures. This suggests a promising role in managing inflammatory diseases.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, providing insights into modifications that enhance biological activity. Key findings include:

- Substituents on the diazepane ring can significantly influence receptor binding affinity.

- The presence of the thian moiety appears crucial for maintaining effective biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Diazepane Derivatives

Pharmacological Selectivity and Substituent Effects

- 5-HT7 Receptor Selectivity: The compound 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane (Table 1) demonstrated high selectivity for 5-HT7 receptors (5-HT7R) over other serotonin receptor subtypes, attributed to its chlorophenylpyrazole group.

- Thian-4-yl vs. Arylthio Groups : The thian-4-yl group in the target compound and 1-(5-bromofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane introduces sulfur atoms that could enhance membrane permeability or modulate receptor binding kinetics. Comparatively, the 3-((4-fluorophenyl)thio)propyl group in ’s compound combines fluorine and sulfur, possibly improving metabolic stability .

Structural Impact on Bioactivity

- Halogen Substituents : Chlorine and fluorine in and ’s compounds contribute to hydrophobic interactions and metabolic resistance. The absence of halogens in the target compound may reduce toxicity risks but could compromise binding potency .

Inferences on Therapeutic Potential

The thian-4-yl and benzenesulfonyl groups may confer unique pharmacokinetic profiles, warranting further studies to assess receptor affinity, selectivity, and in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.